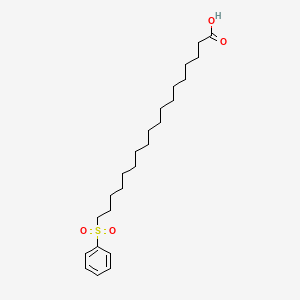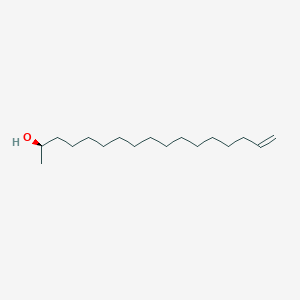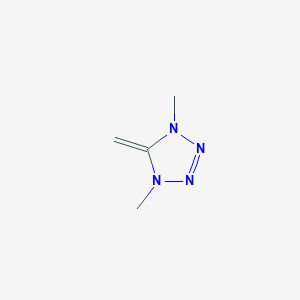
1H-tetrazole, 4,5-dihydro-1,4-dimethyl-5-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-tetrazole, 4,5-dihydro-1,4-dimethyl-5-methylene- is a synthetic organic heterocyclic compound. It is part of the tetrazole family, which is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and stability across a wide pH range . This specific compound has unique structural features that make it valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1H-tetrazole, 4,5-dihydro-1,4-dimethyl-5-methylene- can be achieved through several methods:
Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate the reaction between nitriles and sodium azide in the presence of a catalyst.
Heterogeneous Catalysts: Catalysts such as zinc salts or silica-supported sodium hydrogen sulfate can be used to facilitate the reaction between nitriles and sodium azide.
Nanoparticles as Heterogeneous Catalysts: The use of nanoparticles can enhance the efficiency and yield of the synthesis process.
Miscellaneous Methods: Other methods include the use of L-proline as a catalyst or the application of flash heating for the conversion of nitriles into tetrazoles.
Análisis De Reacciones Químicas
1H-tetrazole, 4,5-dihydro-1,4-dimethyl-5-methylene- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles, resulting in the formation of substituted tetrazoles.
Cycloaddition: The compound can participate in [3+2] cycloaddition reactions with azides to form new tetrazole derivatives.
Aplicaciones Científicas De Investigación
1H-tetrazole, 4,5-dihydro-1,4-dimethyl-5-methylene- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-tetrazole, 4,5-dihydro-1,4-dimethyl-5-methylene- involves its interaction with molecular targets and pathways:
Comparación Con Compuestos Similares
1H-tetrazole, 4,5-dihydro-1,4-dimethyl-5-methylene- can be compared with other similar compounds:
1H-tetrazole: The parent compound with a simpler structure and similar reactivity.
1,2,4,5-tetrazine: Another nitrogen-rich heterocycle with different chemical properties and applications.
1H-pentazole: A highly nitrogenous compound with unique stability and reactivity characteristics.
This compound stands out due to its specific structural features and versatile applications across various fields.
Propiedades
Número CAS |
139688-67-8 |
|---|---|
Fórmula molecular |
C4H8N4 |
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
1,4-dimethyl-5-methylidenetetrazole |
InChI |
InChI=1S/C4H8N4/c1-4-7(2)5-6-8(4)3/h1H2,2-3H3 |
Clave InChI |
JZGSPFJJYIQTDB-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C)N(N=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



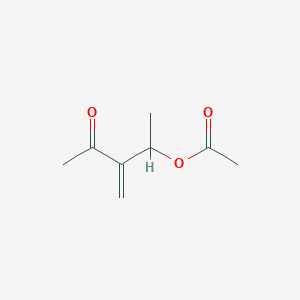
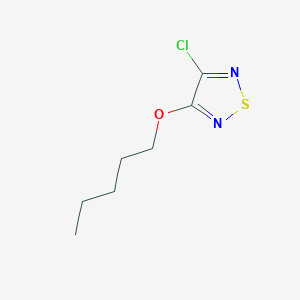
![1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one](/img/structure/B14263884.png)
![3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B14263889.png)
![6H,11H-Indolo[3,2-c]Isoquinoline-5-one](/img/structure/B14263890.png)
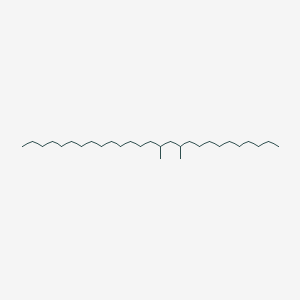
![4,4'-[([1,1'-Biphenyl]-4-yl)azanediyl]dibenzaldehyde](/img/structure/B14263898.png)
